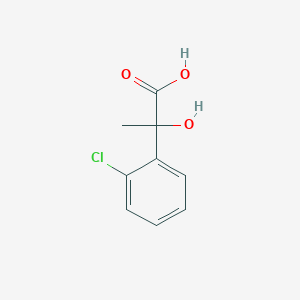

2-(2-Chlorophenyl)-2-hydroxypropionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-2-hydroxypropionic acid is an organic compound with the molecular formula C9H9ClO3 It is a derivative of propionic acid, where the hydrogen atom on the alpha carbon is replaced by a 2-chlorophenyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-2-hydroxypropionic acid can be achieved through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions typically involve heating the mixture under reflux and using a strong base such as sodium hydroxide.

Another method involves the use of 2-chlorophenylacetic acid as a starting material. This compound can be converted to this compound through a series of reactions, including halogenation, hydrolysis, and oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chlorophenyl)-2-hydroxypropionic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-chlorophenyl)-2-oxopropionic acid, while reduction can produce 2-(2-chlorophenyl)-2-propanol.

Aplicaciones Científicas De Investigación

Agricultural Applications

Fungicide Properties:

Prothioconazole is primarily utilized as a fungicide in crop protection. It is effective against a variety of fungal pathogens affecting crops such as wheat, barley, and sugar beet. Its mode of action involves inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, leading to cell death.

Regulatory Status:

The European Food Safety Authority (EFSA) has evaluated prothioconazole's safety and efficacy. Recent assessments have confirmed that the compound does not pose significant risks to consumer health when used according to recommended agricultural practices. For instance, modifications to maximum residue levels (MRLs) for prothioconazole in sugar beet and chicory roots were approved based on comprehensive risk assessments .

Synthesis and Production

Synthesis Processes:

The synthesis of 2-(2-Chlorophenyl)-2-hydroxypropionic acid has been optimized through various methods. One notable patent describes an efficient process for producing prothioconazole that emphasizes high purity and yield. The process involves using organic bases in halogenated solvents, which simplifies the production while maintaining environmental safety .

Chemical Pathways:

The compound can be synthesized from simpler precursors through several chemical reactions, including:

- Hydrazine Hydrate Reactions: Involving the reaction of chlorinated cyclopropyl compounds with hydrazine to form hydrazones that can be further processed into prothioconazole.

- Aromatization Techniques: Utilizing oxidizing agents in acidic conditions to convert intermediates into the final product with high purity .

Case Study 1: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of prothioconazole against Fusarium species in wheat crops. The application resulted in significant reductions in disease incidence and improved yield quality, showcasing its role as a crucial component in integrated pest management strategies.

Case Study 2: Residue Analysis

Research conducted by EFSA included extensive residue trials on various crops treated with prothioconazole. The findings indicated that residues remained below established MRLs, thereby ensuring consumer safety. The analytical methods developed for this purpose are robust and reliable for monitoring compliance with safety regulations .

Data Tables

| Application | Crop Type | Efficacy | Regulatory Status |

|---|---|---|---|

| Prothioconazole Fungicide | Wheat | High | Approved by EFSA |

| Prothioconazole Fungicide | Sugar Beet | Moderate | MRLs modified |

| Prothioconazole Fungicide | Barley | High | Safe for consumption |

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes and receptors, affecting their activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Bromophenyl)-2-hydroxypropionic acid: Similar structure but with a bromine atom instead of chlorine.

2-(2-Fluorophenyl)-2-hydroxypropionic acid: Similar structure but with a fluorine atom instead of chlorine.

2-(2-Methylphenyl)-2-hydroxypropionic acid: Similar structure but with a methyl group instead of chlorine.

Uniqueness

2-(2-Chlorophenyl)-2-hydroxypropionic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins and enzymes.

Actividad Biológica

2-(2-Chlorophenyl)-2-hydroxypropionic acid, also known as (R)-2-(2-Chlorophenyl)-2-hydroxypropionic acid, is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : (R)-2-(2-Chlorophenyl)-2-hydroxypropionic acid

- Molecular Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- CAS Number : 104-36-0

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines, inhibiting proliferation.

- Apoptosis Induction : It promotes apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Antimicrobial Effects

Studies have demonstrated that this compound possesses antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and function, which inhibits growth and leads to cell death .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects :

- It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

- It modulates the NF-kB signaling pathway, which is crucial in the inflammatory response.

The biological activity of this compound is attributed to its ability to interact with specific biological macromolecules:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered biochemical responses in cells.

- Binding Affinity : Its structural features allow it to bind effectively to target proteins, influencing their activity and stability.

Study 1: Anticancer Activity Assessment

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in:

- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 50 µM.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells upon treatment, confirming its role as an apoptosis inducer.

Study 2: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus showed:

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.

- Mechanism Elucidation : Time-kill studies indicated that the compound disrupts cell membrane integrity over time, leading to bacterial lysis.

Data Summary

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-2-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-9(13,8(11)12)6-4-2-3-5-7(6)10/h2-5,13H,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXPENITPLXFLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.